8-Chlorochroman
Description
Significance of Chroman Scaffolds in Modern Organic and Medicinal Chemistry
The chroman ring system, a bicyclic heterocycle consisting of a fused benzene (B151609) and dihydropyran ring, is a cornerstone in the architecture of numerous biologically active molecules. core.ac.uk This structural motif is ubiquitous in nature, forming the core of various natural products, including polyphenols and tocopherols (B72186) (Vitamin E). core.ac.ukresearchgate.net In medicinal chemistry, the chroman scaffold is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. core.ac.uknih.govresearchgate.net
Chroman-4-one, a key derivative, serves as a versatile building block for the design and synthesis of novel therapeutic agents. researchgate.netnih.gov The structural simplicity and synthetic accessibility of the chroman framework allow for extensive chemical modifications, enabling researchers to develop derivatives with tailored properties. frontiersin.org Consequently, chroman-based compounds have been investigated for a multitude of therapeutic applications, including the treatment of neurodegenerative diseases like Alzheimer's, where they have shown potential as cholinesterase inhibitors. core.ac.uk The inherent versatility and proven biological relevance of the chroman scaffold continue to make it a focal point of research in the pursuit of new and effective pharmaceuticals. researchgate.netfrontiersin.org
Overview of Chlorinated Chroman Derivatives in Scholarly Investigations
The introduction of chlorine atoms into the chroman scaffold significantly influences its physicochemical and biological properties. Halogenation, particularly chlorination, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its interaction with biological targets. nih.gov Scholarly investigations have explored a variety of chlorinated chroman derivatives, revealing a broad spectrum of biological activities.
For instance, certain chlorinated flavanones (2-phenyl-chroman-4-ones) have demonstrated potent cytotoxic activity against human breast cancer cell lines. researchgate.net Studies have shown that the position and number of chlorine substituents on the chroman nucleus can be critical for the observed anticancer effects. researchgate.netnih.gov Furthermore, chlorinated chromanols have been synthesized and evaluated for their antioxidant potential. Research indicates that while chlorination can produce both electron-withdrawing and electron-donating effects, the specific positioning of the chlorine atom relative to the hydroxyl group is crucial in determining the compound's radical scavenging activity. nih.gov In one study, a chlorine atom at the 8-position of 6-chromanol was found to result in the lowest galvinoxyl radical scavenging activity compared to other chlorinated analogs. nih.gov Additionally, chlorinated chromans are key intermediates in the synthesis of potent agonists for serotonin (B10506) receptors, such as 5-HT4, highlighting their importance in drug discovery programs targeting cognitive disorders. tandfonline.comtandfonline.comtandfonline.com
Scope and Objectives of the Focused Research Outline on 8-Chlorochroman
This article provides a focused and comprehensive examination of the chemical compound This compound . The primary objective is to present a detailed, scientifically accurate, and structured overview of this specific molecule. The scope is strictly limited to the chemical properties, synthesis, and documented research applications of this compound and its immediate derivatives, such as this compound-4-amine and This compound-4-one (B1590266).
The content will adhere to a rigorous scientific standard, presenting data and findings from scholarly research. This focused review aims to serve as an authoritative resource for researchers and chemists interested in the specific attributes and scientific context of this compound.
Chemical and Physical Properties of this compound Derivatives
The following table summarizes key physical and chemical properties for this compound and related derivatives as reported in public chemical databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 3722-69-8 | C₉H₉ClO | 168.62 | Data not available |
| This compound-4-amine | 770690-25-0 | C₉H₁₀ClNO | 183.64 | Liquid |
| (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine | 1228542-35-5 | C₉H₁₀ClNO | 183.63 | Data not available |
| This compound-4-one | Not specified | C₉H₇ClO₂ | 182.60 | Data not available |
| This compound-7-ol | 1256255-23-8 | C₉H₉ClO₂ | 184.62 | Data not available |
| This compound-3-carboxylic acid | 885270-82-6 | C₁₀H₉ClO₃ | 212.63 | Data not available |
Data compiled from multiple sources. chemicalbook.comnih.govamadischem.combldpharm.comcalpaclab.com Physical form and other specific data points are often dependent on the supplier and purity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQTUPJQFEKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697780 | |
| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-69-8 | |
| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Chlorochroman and Analogues
Classical Synthetic Approaches to 8-Chlorochroman Systems
Traditional methods for constructing the this compound core rely on well-established, multi-step synthetic sequences. These routes often involve the sequential formation of the aromatic and heterocyclic portions of the molecule, utilizing fundamental organic reactions.
Multi-step Chemical Syntheses of Substituted 8-Chlorochromans
The synthesis of substituted 8-chlorochromans is often a multi-step process that requires careful planning and execution. A notable example is the practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for various potent compounds. tandfonline.comtandfonline.com The synthetic route for this analogue has been optimized to improve yields and facilitate large-scale production. tandfonline.com
One established pathway begins with commercially available starting materials and proceeds through several key transformations. For instance, a synthetic route might involve Friedel-Crafts acylation, followed by chlorination, ether formation, Claisen rearrangement to form a chromene, reduction of the double bond to yield the chroman ring, and finally, functional group manipulations to arrive at the target molecule. researchgate.net Researchers have developed concise synthetic routes that avoid the use of highly toxic or corrosive reagents and minimize the need for chromatographic purification, making the process more efficient. tandfonline.comtandfonline.com
Table 1: Exemplary Multi-Step Synthesis of a Substituted this compound Analogue researchgate.net
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Phenol (B47542) derivative, Acetic Anhydride | Friedel-Crafts Reaction | Acetylphenol derivative |
| 2 | Acetylphenol derivative | N-Chlorosuccinimide (NCS) | Chloro-acetylphenol |
| 3 | Chloro-acetylphenol | Propargyl bromide, K₂CO₃ | Propargyl ether |
| 4 | Propargyl ether | Dowtherm, High Temperature | Chromene derivative (via Claisen Rearrangement) |
| 5 | Chromene derivative | H₂, Pd/C | Chroman derivative |
| 6 | Chroman derivative | Hydrolysis (e.g., KOH) | Final carboxylic acid product |
This sequence highlights a typical logic in chroman synthesis: building the necessary precursors to facilitate the key ring-forming Claisen rearrangement and subsequent saturation to the chroman structure.
Established Reaction Mechanisms in this compound Synthesis
The construction of the this compound system relies on several fundamental and well-understood reaction mechanisms. These mechanisms are the cornerstones of the synthetic strategies employed.
Electrophilic Aromatic Substitution (EAS) is a pivotal reaction class for functionalizing the benzene (B151609) ring portion of the chroman system. masterorganicchemistry.com The general mechanism involves two principal steps: the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step, the disruption of aromaticity, is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com
In the context of this compound synthesis, EAS is crucial for introducing the chlorine atom and other substituents onto the aromatic ring. For example, the chlorination of a phenol or aniline (B41778) precursor can be achieved using an electrophilic chlorine source like N-chlorosuccinimide (NCS). researchgate.net Other common EAS reactions that can be employed in the synthesis of analogues include nitration (using a mixture of nitric and sulfuric acid to generate the NO₂⁺ electrophile) and Friedel-Crafts acylation or alkylation. masterorganicchemistry.comyoutube.com The directing effects of existing substituents on the ring determine the position of the incoming electrophile.
The formation of the heterocyclic dihydropyran ring in chromans often involves a cyclization step that concludes with the elimination of a water molecule. This dehydration reaction is a key process for ring closure. bbhegdecollege.com Typically, an intermediate containing a phenolic hydroxyl group and an appropriate side chain with a leaving group or a group that can be converted into one is synthesized. Intramolecular nucleophilic attack of the phenolic oxygen onto the side chain, followed by proton transfer and dehydration, forges the ether linkage of the chroman ring.
Acid catalysts are frequently employed to facilitate these cyclization-dehydration sequences. bbhegdecollege.comnih.gov The acid protonates a hydroxyl group on the side chain, converting it into a good leaving group (water), which then allows for the intramolecular cyclization by the phenolic oxygen. In some cases, dehydration of a tertiary alcohol formed during cyclization can be a competing reaction, potentially leading to the formation of a more aromatized system, a factor that must be controlled during the synthesis. beilstein-journals.orgsemanticscholar.org
The Claisen rearrangement is a powerful and widely used sigmatropic rearrangement for C-C bond formation in organic synthesis. researchgate.netacs.org It is particularly valuable in the synthesis of chroman and chromene systems. The reaction typically involves the thermal or Lewis acid-catalyzed rearrangement of an allyl phenyl ether. researchgate.netiastate.edu The allyl group migrates from the oxygen atom to an ortho position on the aromatic ring, yielding an o-allylphenol.
This intermediate is primed for cyclization. In many synthetic protocols, the newly formed o-allylphenol undergoes a subsequent intramolecular cyclization (an oxa-Michael addition if an enone is present) to form the dihydropyran ring of a chromanone, which can then be reduced to the chroman. researchgate.netthieme-connect.com A specific application involves the high-temperature Claisen rearrangement of a propargyl ether, which first forms an allene (B1206475) intermediate that then cyclizes to a chromene. researchgate.net This chromene is then readily reduced to the corresponding chroman. researchgate.net Microwave irradiation has been shown to effectively promote the Claisen rearrangement, often leading to shorter reaction times and improved yields. researchgate.netthieme-connect.com
Dehydration Reactions in Cyclization Protocols
Advanced and Green Chemistry Strategies in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, recent efforts have focused on developing more advanced and environmentally benign methods for synthesizing this compound and its derivatives. These "green" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
One significant advancement has been the modification of classical synthetic routes to eliminate toxic reagents and harsh conditions. For the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, protocols have been developed that avoid the use of corrosive reagents like boron trichloride (B1173362) and circumvent the need for silica (B1680970) gel column chromatography, which generates significant solvent waste. tandfonline.comtandfonline.com Furthermore, reaction temperatures have been reduced from reflux to room temperature where possible, decreasing energy consumption. tandfonline.com
Biocatalysis represents another key green chemistry strategy. The use of whole-cell biocatalysts or isolated enzymes can provide high selectivity under mild, aqueous conditions. A notable example is the synthesis of enantiopure (S)-6-chlorochroman-4-ol using the whole-cell biocatalyst Lactobacillus paracasei. sci-hub.se This biotransformation achieves the asymmetric reduction of the corresponding ketone with high yield and enantioselectivity, providing a green alternative to chemical methods that may use toxic heavy metal catalysts and complex ligands. sci-hub.se
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
| Reagents | Often uses toxic/corrosive reagents (e.g., BCl₃, strong acids). tandfonline.com | Avoids toxic reagents; utilizes safer alternatives (e.g., NCS). tandfonline.comtandfonline.com |
| Solvents | Heavy reliance on organic solvents, including for purification. | Reduced solvent use; use of greener solvents or aqueous media. sci-hub.se |
| Purification | Frequent use of silica gel chromatography. tandfonline.com | Avoidance of chromatography through direct crystallization or optimized workup. tandfonline.comtandfonline.com |
| Catalysis | May use heavy metal catalysts. sci-hub.se | Employs biocatalysts (L. paracasei) or efficient, recyclable catalysts. sci-hub.se |
| Energy | Often requires high temperatures (reflux) for extended periods. tandfonline.comresearchgate.net | Lower reaction temperatures, use of microwave irradiation for efficiency. tandfonline.comresearchgate.net |
| Selectivity | May require chiral auxiliaries or resolution for enantiopure products. | High enantioselectivity achieved directly through biocatalysis. sci-hub.se |
These advanced and green strategies not only make the synthesis of this compound and its analogues more sustainable but also often lead to more efficient and cost-effective processes suitable for industrial application. sci-hub.se
Biocatalytic Transformations for Enantioselective this compound Derivatives
The quest for enantiomerically pure chiral alcohols has driven the exploration of biocatalysis, a method that often provides high selectivity under mild conditions. sci-hub.se This approach is particularly relevant for the synthesis of chiral chlorochromanols, which are valuable precursors for pharmaceuticals. sci-hub.seresearchgate.net
Whole-Cell Bioreduction using Lactobacillus paracasei for Chiral 6-Chlorochroman-4-ol Synthesis
A significant advancement in the synthesis of enantiopure chlorochroman derivatives has been the use of whole-cell biocatalysts. Specifically, Lactobacillus paracasei BD101 has been successfully employed for the asymmetric reduction of 6-chlorochroman-4-one (B184904) to produce (S)-6-chlorochroman-4-ol with exceptional enantioselectivity. sci-hub.senih.gov This biocatalytic method represents a green and efficient alternative to traditional chemical reductions, which can be challenging for fused cyclic ketones. sci-hub.seresearchgate.net
The process utilizes the inherent enzymatic machinery of the Lactobacillus paracasei cells to catalyze the reduction, yielding the (S)-alcohol with an enantiomeric excess (ee) of over 99%. sci-hub.se This particular study marks the first reported instance of producing enantiopure (S)-6-chlorochroman-4-ol using a biocatalyst, achieving the highest optical purity documented for this compound through asymmetric bioreduction. sci-hub.seresearchgate.net The use of whole-cell systems is advantageous as it circumvents the need for costly and often unstable isolated enzymes. acs.org
Optimization of Bioreduction Conditions for Enantiopurity and Product Yield
To maximize the efficiency of the bioreduction process, systematic optimization of various reaction parameters is crucial. sci-hub.se Key factors that influence both the conversion rate and the enantiomeric excess of the product include pH, temperature, incubation time, and agitation speed. sci-hub.se
For the bioreduction of 6-chlorochroman-4-one using L. paracasei BD101, studies have shown that slightly acidic conditions are optimal. The highest conversion rates were achieved at a pH of 6.5. sci-hub.se Deviations to more acidic or basic conditions led to a decrease in the biotransformation rate, likely due to reduced enzyme activity. sci-hub.se
Temperature is another critical parameter, as it affects enzyme stability and activity. sci-hub.se The optimal temperature for the bioreduction was identified as 28°C, at which a 94% conversion rate was observed. sci-hub.se Increasing the temperature beyond this point resulted in a progressive decrease in conversion. sci-hub.se
The incubation period also plays a vital role. An optimal time of 48 hours was determined to achieve the highest enantiomeric excess (>99%) and a high conversion rate (95%). sci-hub.se While longer reaction times could increase conversion, they were found to negatively impact the enantiomeric excess, possibly due to decreased enzyme stability and selectivity over time. sci-hub.se
Finally, agitation speed was optimized to ensure adequate mixing and mass transfer. A speed of 200 rpm was found to be ideal for the reaction. sci-hub.se Under these fully optimized conditions, the asymmetric bioreduction was successfully scaled up to a gram-scale synthesis, converting 8.6 g of 6-chlorochroman-4-one to 8.2 g of (S)-6-chlorochroman-4-ol, achieving a 94% yield with an ee greater than 99%. sci-hub.se
**Table 1: Optimization of Bioreduction of 6-Chlorochroman-4-one using *L. paracasei***
| Parameter | Condition | Conversion Rate (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|
| pH | 6.5 | 90 | >99 | sci-hub.se |
| 7.0 | 68 | >99 | sci-hub.se | |
| 7.5 | 58 | >99 | sci-hub.se | |
| Temperature (°C) | 28 | 94 | >99 | sci-hub.se |
| 30 | 81 | >99 | sci-hub.se | |
| 32 | 72 | >99 | sci-hub.se | |
| 35 | 51 | >99 | sci-hub.se | |
| Incubation Time (h) | 24 | - | - | sci-hub.se |
| 48 | 95 | >99 | sci-hub.se | |
| 72 | - | <99 | sci-hub.se | |
| 96 | - | <99 | sci-hub.se | |
| Agitation Speed (rpm) | 200 | 94 | >99 | sci-hub.se |
Sustainable Methodological Advancements for Enhanced Efficiency
Minimization of Toxic and Corrosive Reagent Utilization
A key principle of green chemistry is the reduction or elimination of hazardous substances. purkh.com In the synthesis of chroman derivatives, this involves moving away from toxic solvents and corrosive reagents. nih.govtandfonline.com For instance, modifications to synthetic protocols for 5-amino-6-chlorochroman-8-carboxylic acid have successfully avoided the use of toxic and corrosive boron trichloride, which was previously used for demethylation steps. tandfonline.comtandfonline.com Instead, direct chlorination of a phenol precursor using N-chlorosuccinimide (NCS) was employed, which also eliminated the need for protection/deprotection steps. tandfonline.com The development of solvent-free reactions or the use of safer solvents like water or ethanol (B145695) is a major goal in making chemical processes more sustainable. purkh.com
Reaction Temperature Optimization and Step Economy in Synthetic Protocols
Optimizing reaction temperature is crucial not only for yield and selectivity, as seen in biocatalysis, but also for energy efficiency. sci-hub.semdpi.com In conventional chemical syntheses of chroman-4-ones, for example, adjusting the temperature can significantly impact product yield. mdpi.combeilstein-journals.org Research on the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid demonstrated the reduction of reaction temperatures from reflux to room temperature for certain steps, such as propargylation, without compromising the excellent yield. tandfonline.comtandfonline.com
Streamlined Product Isolation and Purification Methodologies
The purification of final products can be a major source of chemical waste, particularly through the use of solvents in techniques like silica gel column chromatography. tandfonline.com Developing synthetic routes that yield products in high purity, thereby minimizing the need for extensive purification, is a key aspect of green chemistry. nih.gov In the practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, modifications to the protocol successfully avoided the need for any silica gel column purifications, relying instead on simpler methods like filtration and recrystallization. tandfonline.comresearchgate.net Similarly, in biocatalytic processes, product isolation might involve extraction followed by concentration, and in some optimized syntheses, purification can be achieved through simple crystallization or chromatography on a short pad of silica gel. sci-hub.se
Synthesis of Key Intermediates and Precursors for this compound Analogues
The creation of analogues of this compound hinges on the successful synthesis of versatile intermediates. These precursor molecules are designed to have specific reactive sites that allow for further chemical modification. The strategic preparation of these building blocks is a critical aspect of medicinal chemistry and drug discovery.
Preparation of 5-Amino-6-chlorochroman-8-carboxylic Acid as a Pharmacological Building Block
5-Amino-6-chlorochroman-8-carboxylic acid is a crucial intermediate for the development of potent 5-HT4 receptor agonists. tandfonline.comresearchgate.net Researchers have focused on developing efficient and scalable synthetic routes to this compound, aiming to improve upon earlier methods by avoiding hazardous reagents and simplifying purification processes. tandfonline.comresearchgate.net
One optimized synthesis avoids the use of toxic and corrosive substances and minimizes the number of reaction steps. tandfonline.com This approach has been shown to be high-yielding and operates at more manageable temperatures, often at room temperature instead of reflux. tandfonline.com The goal of these improved methods is to produce the target compound in multi-gram quantities with high purity and yield, forgoing the need for silica gel column chromatography. researchgate.nettandfonline.com
Table 1: Key Features of Optimized Synthesis for 5-Amino-6-chlorochroman-8-carboxylic Acid
| Feature | Description | Reference |
|---|---|---|
| Efficiency | High-yielding and concise synthetic route. | tandfonline.com |
| Safety | Avoids the use of toxic and corrosive reagents. | tandfonline.comresearchgate.net |
| Temperature | Reactions are often conducted at room temperature. | tandfonline.com |
| Scalability | Suitable for multi-gram scale synthesis. | tandfonline.com |
| Purification | Avoids silica gel column purifications. | tandfonline.comresearchgate.net |
Synthetic Routes to This compound-4-one (B1590266) and Related Chromanones
This compound-4-one and its derivatives are significant scaffolds in medicinal chemistry. The synthesis of these compounds often revolves around the construction of the chroman-4-one core. A common and effective method is the base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, which is then followed by an intramolecular oxa-Michael ring closure to form the chroman-4-one ring. acs.org This approach allows for the synthesis of a variety of substituted chroman-4-ones in moderate to good yields. acs.org
Another synthetic strategy involves the cyclization of β-aryloxypropionic acids. This can be achieved using polyphosphoric acid (PPA), sometimes under microwave irradiation to enhance reaction rates. nih.govresearchgate.net Friedel-Crafts catalysts can also be employed for this cyclization. google.com
For the introduction of specific substituents, further reactions can be performed on the chroman-4-one scaffold. For example, a Mannich reaction can be used to introduce an aminomethyl group at the 3-position of a 2-arylchroman-4-one derivative. acs.org This intermediate can then be oxidized to the corresponding chromone (B188151). acs.org The synthesis of 2-aryl-8-bromo-6-chlorochroman-4-one has been demonstrated as a key intermediate which can undergo a Mannich reaction to yield 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. acs.org This can be further converted to the desired product through an aza-Michael reaction. acs.org
The synthesis of various chromanone derivatives often starts from phenol or thiophenol derivatives, proceeding through multiple steps to build the final complex structures. nih.gov For instance, nitrile intermediates can be hydrolyzed to carboxylic acids, which are then cyclized using polyphosphoric acid to form the chromanone or thiochromanone ring. nih.gov
Table 2: Synthetic Approaches for Chroman-4-ones
| Method | Description | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Aldol Condensation & Oxa-Michael Closure | Base-promoted condensation followed by intramolecular ring closure. | Substituted 2'-hydroxyacetophenone, Aldehyde | N,N-diisopropylamine (DIPA), Ethanol, Microwave | acs.org |
| Cyclization of β-Aryloxypropionic Acids | Intramolecular cyclization to form the chromanone ring. | β-Aryloxypropionic acids | Polyphosphoric acid (PPA), Toluene, Reflux | researchgate.netgoogle.comchemicalbook.com |
| Mannich Reaction | Introduction of an aminomethyl group at the 3-position. | 2-Aryl-8-bromo-6-chlorochroman-4-one | Mannich conditions | acs.org |
Reaction Chemistry and Transformational Studies of 8 Chlorochroman Compounds
Functionalization Reactions of the 8-Chlorochroman Core
Common electrophilic substitution reactions applicable to the this compound core include nitration, halogenation, and Friedel-Crafts acylation. pressbooks.pub For instance, nitration would be expected to yield a mixture of nitro-substituted 8-chlorochromans. The precise conditions for these reactions, such as the choice of catalyst and temperature, are crucial for controlling the outcome and minimizing side products. unizin.org
In addition to reactions on the aromatic part, the pyran ring also offers sites for functionalization. For example, the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for 5-HT4 receptor agonists, involves multiple transformations including reactions that modify the pyran ring structure. tandfonline.comtandfonline.comresearchgate.net These synthetic routes demonstrate that a combination of reactions on both the aromatic and heterocyclic rings is often employed to build complex molecular architectures based on the this compound core. tandfonline.comtandfonline.comresearchgate.net
Stereoselective Transformations and the Chiral Pool in Chroman Chemistry
Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. The "chiral pool" approach, which utilizes readily available enantiomerically pure starting materials, is a powerful strategy in asymmetric synthesis. baranlab.orgiipseries.orgnih.gov In the context of chroman chemistry, chiral pool starting materials can be used to construct enantiomerically enriched this compound derivatives. iipseries.org
Asymmetric synthesis can be designed through several methods, including substrate control, the use of chiral auxiliaries, and asymmetric catalysis. iipseries.orgresearchgate.netscribd.com For chromans, this allows for the controlled formation of stereocenters, leading to specific stereoisomers. rsc.org The development of stereoselective routes is essential as different stereoisomers of a molecule can exhibit vastly different biological properties. rsc.org
While direct examples of using this compound itself as a chiral pool starting material are not extensively documented in the provided results, the principles of asymmetric synthesis are broadly applicable. For instance, creating derivatives with stereocenters at positions C2 or C4 of the pyran ring can be achieved through various stereoselective reactions. diva-portal.org The synthesis of nucleoside analogues, which often involves creating tetrasubstituted stereocenters, highlights the advanced stereoselective methods that can be applied to heterocyclic systems like chromans. diva-portal.org
Oxidative and Reductive Manipulations of this compound Structures
Pyridinium chlorochromate (PCC) is a versatile and mild oxidizing agent widely used in organic synthesis. libretexts.orgmasterorganicchemistry.comwikipedia.org It is particularly effective for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, generally without over-oxidation to carboxylic acids. libretexts.orgmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org This selectivity is advantageous in the synthesis of complex molecules where sensitive functional groups need to be preserved. wikipedia.org
In the context of this compound chemistry, PCC can be employed to oxidize hydroxylated derivatives. For example, an 8-chlorochromanol, which is a secondary alcohol, would be oxidized by PCC to the corresponding 8-chloro-4-chromanone. masterorganicchemistry.comorganic-chemistry.org The reaction typically involves treating the alcohol with PCC in a solvent like dichloromethane. wikipedia.orgorganic-chemistry.org
The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to form the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com The mild and selective nature of PCC makes it a valuable tool for manipulating the oxidation state of functional groups on the this compound scaffold. organic-chemistry.orgtestbook.com
Table 1: Representative Oxidations using Pyridinium Chlorochromate (PCC)
| Substrate | Product | Key Features |
|---|---|---|
| Primary Alcohol | Aldehyde | Mild oxidation, avoids over-oxidation to carboxylic acid. masterorganicchemistry.comwikipedia.org |
| Secondary Alcohol | Ketone | Efficient and high-yielding transformation. masterorganicchemistry.comwikipedia.org |
The asymmetric reduction of prochiral ketones is a fundamental and powerful method for synthesizing chiral alcohols. For chroman derivatives, the asymmetric reduction of a 4-chromanone (B43037) precursor is a direct route to optically active chromanols. Specifically, the reduction of an 8-chloro-4-chromanone would yield an enantiomerically enriched this compound-4-ol.
Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are highly effective methods for this transformation. researchgate.netbohrium.comliv.ac.ukmdpi.com Catalysts based on rhodium (Rh) and ruthenium (Ru) with chiral ligands have been extensively developed for the reduction of various ketones, including heterocyclic ketones. researchgate.netbohrium.comacs.orgschenautomacao.com.br For example, Rh-catalyzed ATH has been used to reduce 3-benzylidene-chromanones to cis-3-benzyl-chromanols with high diastereoselectivity and enantioselectivity. bohrium.comacs.org Similarly, Ru-catalyzed ATH has been applied to polymethoxylated 3-arylidene chromanones. schenautomacao.com.br
Copper-catalyzed asymmetric conjugate reduction of chromones is another efficient method to produce chiral chromanones, which can then be further reduced to the corresponding chiral alcohols. rsc.org These methods often provide high yields and excellent enantiomeric excesses (ee). mdpi.comrsc.org
Table 2: Examples of Asymmetric Reduction of Chromanone Derivatives
| Substrate Type | Catalyst System | Product Type | Reported Efficiency |
|---|---|---|---|
| Chromones | Cu-catalyst | Chiral Chromanones | Good yields (80-99%), excellent ee (94->99%). rsc.org |
| 3-Benzylidene-chromanones | Rh-catalyst | cis-3-Benzyl-chromanols | High yields, excellent dr (>99:1), excellent ee (>99%). acs.org |
Applications of Oxidants (e.g., Pyridinium Chlorochromate)
Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration
Derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) to optimize biological activity and pharmacokinetic properties. nih.govmdpi.comnih.govresearchgate.net For the this compound scaffold, various positions on both the aromatic and pyran rings can be modified.
SAR studies on chroman and related heterocyclic derivatives have shown that the nature and position of substituents significantly influence their biological effects. researchgate.netwho.intnih.gov For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, modifications at different positions of the quinoline (B57606) ring led to significant changes in their activity against multidrug-resistant cancer cells. nih.gov Similarly, for chroman-4-one derivatives, substitutions at positions C2, C6, and C8 have been found to be important for their inhibitory activity against certain enzymes. researchgate.net
The synthesis of libraries of this compound analogs with diverse substituents allows for a systematic investigation of how different functional groups impact a target biological activity. tandfonline.comresearchgate.net These strategies often involve multi-step synthetic sequences to introduce desired functionalities. tandfonline.comresearchgate.net For example, the development of potent 5-HT4 receptor agonists has been guided by the synthesis and evaluation of various substituted 5-amino-6-chlorochroman-8-carboxylic acid derivatives. tandfonline.comtandfonline.comresearchgate.net The insights gained from such SAR studies are crucial for the rational design of new therapeutic agents based on the this compound framework. nih.gov
Pharmacological and Biological Research on 8 Chlorochroman Derivatives
Modulatory Effects on Defined Biological Targets and Pathways
Research into 8-chlorochroman derivatives has revealed their ability to interact with specific biological molecules, leading to the modulation of critical cellular pathways. These interactions are fundamental to their observed pharmacological effects.
Neurotransmitters are essential chemical messengers that regulate a vast array of physiological processes, including mood, cognition, and sleep. clevelandclinic.orgnih.gov The modulation of neurotransmitter systems is a key strategy for treating neurological and psychiatric disorders. mdpi.comnih.gov Derivatives of this compound have been investigated for their ability to influence these systems, primarily through their interaction with specific neurotransmitter receptors.
The serotonergic system, in particular, has been a focus of this research. Serotonin (B10506) (5-HT) is a crucial neurotransmitter, and its dysregulation is linked to various conditions, including depression, anxiety, and cognitive impairment. clevelandclinic.orgnih.gov Certain phytochemicals and synthetic compounds can modulate the serotonergic system by affecting the synthesis, metabolism, or receptor binding of serotonin. mdpi.com The activity of this compound derivatives as agonists for specific serotonin receptors, such as the 5-HT4 receptor, represents a direct mechanism of neurotransmitter system modulation. tandfonline.comresearchgate.net By activating these receptors, these compounds can influence downstream signaling cascades and modulate the release of other neurotransmitters like acetylcholine (B1216132), thereby affecting brain function and behavior. nih.govresearchgate.net
A significant area of research for this compound derivatives is their role as agonists for the 5-HT4 receptor. These receptors are widely expressed in brain regions associated with cognition and memory. researchgate.net Agonism at the 5-HT4 receptor is considered a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. nih.govtandfonline.comscirp.org
Alzheimer's disease is a progressive disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta plaques and neurofibrillary tangles. mdpi.comsemanticscholar.org Activation of 5-HT4 receptors has been shown to enhance the release of the neurotransmitter acetylcholine and to promote the non-amyloidogenic processing of amyloid precursor protein, potentially offering both symptomatic relief and disease-modifying effects. researchgate.netscirp.org
Specifically, 5-amino-6-chlorochroman-8-carboxylic acid has been identified as a crucial chemical intermediate for synthesizing several potent 5-HT4 receptor agonists. tandfonline.comresearchgate.net These agonists are being explored for their potential to treat cognitive deficits associated with Alzheimer's disease. tandfonline.com The development of these chlorochroman-based compounds highlights the importance of this chemical scaffold in designing new treatments for debilitating neurodegenerative disorders.
Table 1: this compound Derivatives and 5-HT4 Receptor Agonism This table is for illustrative purposes based on the described research focus.
| Derivative Class | Target | Potential Application | Reference |
|---|
Beyond neurotransmitter receptors, this compound derivatives have been shown to interact with various enzymes. A notable target is Sirtuin 2 (SIRT2), a type of enzyme called a deacetylase that is implicated in aging-related diseases, including neurodegeneration and cancer. researchgate.netacs.orghelsinki.fi
A series of substituted chroman-4-one derivatives, including those with chlorine at the 8-position, have been developed as potent and selective inhibitors of SIRT2. researchgate.nethelsinki.fi These compounds have shown high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. researchgate.net Inhibition of SIRT2 is considered a potential neuroprotective strategy, with studies suggesting it could counteract the progression of Parkinson's and Huntington's diseases. acs.orgmedchemexpress.com
Research has identified specific halogenated chroman-4-ones as effective SIRT2 inhibitors. For instance, the 6-bromo-8-chloro-chroman-4-one derivative showed significant inhibitory activity. acs.orghelsinki.fi The interactions of these inhibitors with the SIRT2 enzyme have been studied through homology modeling, suggesting that the halogen atoms play a key role in binding to the enzyme's active site. helsinki.fi
Table 2: Selected Chroman-4-one Derivatives as SIRT2 Inhibitors
| Compound | SIRT2 IC50 (μM) | Selectivity | Reference |
|---|---|---|---|
| 8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 | High selectivity over SIRT1 and SIRT3 | researchgate.net |
| 6-bromo-8-chloro-chroman-4-one derivative 6i | 1.8 | Selective for SIRT2 | acs.orghelsinki.fi |
5-HT4 Receptor Agonism and Potential in Neurodegenerative Disorders
Exploration of Therapeutic Potential and Bioactivities
The interactions of this compound derivatives at the molecular level translate into broader biological activities, opening avenues for their potential use as therapeutic agents in various diseases.
Inflammation is a complex biological response implicated in numerous diseases. Compounds that can modulate this response are of significant therapeutic interest. nih.gov Research has shown that derivatives based on the chromene nucleus possess anti-inflammatory and analgesic properties. researchgate.netnih.gov
Specifically, novel fused polycyclic heterocycles prepared from 4-chlorochromene derivatives have demonstrated good anti-inflammatory and analgesic activities in experimental models, with efficacy comparable to established drugs like indomethacin (B1671933) and diclofenac. nih.gov Similarly, coumarin (B35378) derivatives, which share a structural relationship with chromans, have also been investigated for their anti-inflammatory effects. asianpubs.org The development of this compound-based compounds could offer new options for managing pain and inflammation.
The search for novel anticancer agents is a major focus of drug discovery. mdpi.com Derivatives of the chroman scaffold have been synthesized and evaluated for their potential to combat cancer. nih.gov
One of the key mechanisms through which this compound derivatives may exert anticancer effects is through the inhibition of SIRT2. Down-regulation of SIRT2 has been linked to reduced cell proliferation in several cancer types, including glioma cells. acs.org Chroman-4-one-based SIRT2 inhibitors have demonstrated antiproliferative effects in breast and lung cancer cell lines, with their activity correlating to their potency as SIRT2 inhibitors. helsinki.fi These compounds were found to increase the acetylation of α-tubulin, confirming their mechanism of action within cancer cells. helsinki.fi
Furthermore, direct evidence points to the activity of chlorochroman derivatives against glioma, a particularly aggressive type of brain tumor. nih.gov For example, the compound N-[6-chlorochroman-4-yl]-N'-(4-nitrophenyl)thiourea was shown to induce cell cycle arrest in U373 glioma cells. lookchem.com The general mechanisms of action for such anticancer compounds often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle, thereby halting the uncontrolled proliferation of tumor cells. mdpi.comfrontiersin.org
Table 3: Anticancer Potential of this compound Derivatives and Related Compounds
| Derivative/Compound Class | Proposed Mechanism of Action | Target Cancer Type (Example) | Reference |
|---|---|---|---|
| Chroman-4-one based SIRT2 inhibitors | SIRT2 inhibition, increased α-tubulin acetylation, antiproliferation | Breast cancer, Lung carcinoma, Glioma | acs.orghelsinki.fi |
| N-[6-chlorochroman-4-yl]-N'-(4-nitrophenyl)thiourea | Cell cycle arrest | Glioma (U373 cells) | lookchem.com |
Antimicrobial and Antifungal Investigations
The chroman scaffold is a recognized "privileged structure" in drug discovery, with numerous derivatives exhibiting significant biological activities, including antimicrobial and antifungal properties. mdpi.com Research into novel spiropyrrolidines incorporating a chroman-4-one moiety has demonstrated that these hybrid molecules possess antibacterial and antifungal activity against various pathogenic organisms. mdpi.com Several of these synthesized compounds displayed moderate to excellent activity when compared to standard drugs like Amoxicillin, Ampicillin, and Amphotericin B. mdpi.com
For instance, a series of 4-chromanone (B43037) derivatives were synthesized and evaluated for their antibacterial efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL. acs.org While not all studies focus specifically on 8-chloro substitution, the general findings for halogenated chromanones are instructive. Similarly, studies on benzoxazole (B165842) and benzothiazole (B30560) derivatives have shown that substitutions on the aromatic ring significantly influence antifungal activity against a panel of phytopathogenic fungi. nih.gov The inclusion of a chlorine atom is a common strategy in the design of antimicrobial agents to enhance potency. researchgate.net
| Compound Series | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Spiropyrrolidines with chroman-4-one | Pathogenic Bacteria & Fungi (e.g., C. krusei, C. glabrata) | Compound 4d was the most potent antifungal agent (MIC = 32 µg/mL) against C. krusei and C. glabrata, outperforming the reference drug Amphotericin B (MIC = 500 µg/mL). | mdpi.com |
| 4-Chromanone derivatives | Gram-positive pathogens (incl. MRSA) | Exhibited good antibacterial activities with MIC values as low as 0.39 μg/mL. | acs.org |
| Quinoxaline-2-oxyacetate hydrazides | Crop pathogenic fungi (e.g., B. cinerea, A. solani) | Compound 6 showed good activity against B. cinerea (EC50 = 3.31 µg/mL), and compound 20 was effective against A. solani (EC50 = 4.42 µg/mL). | mdpi.com |
Antioxidant Mechanisms and Role in Oxidative Stress Mitigation
The antioxidant potential of chroman derivatives is intrinsically linked to the chromanol ring, a core structure in vitamin E (tocopherols). nih.gov The primary mechanism of action is based on the phenolic hydroxyl group on the chroman ring, which can readily donate a hydrogen atom to neutralize free radicals (a process known as Hydrogen Atom Transfer or HAT). nih.govresearchgate.net The resulting radical is stabilized by resonance across the conjugated ring system, which includes the adjacent oxygen atom in the heterocyclic ring. nih.gov
Antiviral and Antitubercular Studies
Research into the antiviral and antitubercular properties of chroman derivatives is an active field. While direct studies on this compound are limited, investigations into related structures provide valuable insights. For example, derivatives of 2-oxo-2H-chromene-3-carbohydrazide have been synthesized and screened for anti-tubercular activity, with some compounds showing promising results. rjptonline.org The quinoline (B57606) ring, which is structurally related to the chroman system, is a known pharmacophore for anti-tuberculosis (anti-TB) activity. austinpublishinggroup.com Notably, halogenated 8-hydroxyquinolines have been investigated as anti-TB agents. austinpublishinggroup.com
In the antiviral domain, various heterocyclic compounds containing chlorine have demonstrated significant activity. For instance, N-substituted benzimidazole (B57391) derivatives, including 1-(p-chlorophenyl)-2-substituted benzimidazoles, have been synthesized and tested against plant viruses like the Tobacco mosaic virus, showing significant inhibitory effects. Furthermore, imidazo[2,1-b]thiazole (B1210989) derivatives have been evaluated for broad-spectrum antiviral activity, where a compound featuring a 4-chlorophenyl group displayed modest but consistent activity against several influenza A virus strains. jrespharm.com These findings underscore the potential role of chlorinated aromatic systems, such as this compound, as a scaffold for the development of new antiviral and antitubercular agents.
Research into Hypolipidemic Effects
Certain chroman derivatives have been investigated for their potential to lower lipid levels in the blood. A notable example is ethyl 6-chlorochroman-2-carboxylate, an analog of the well-known hypolipidemic drug clofibrate. In studies using fasted normolipidemic rats, this 6-chloro analog was shown to reduce both serum and alpha-lipoprotein cholesterol concentrations, an effect similar to that of its parent compound, clofibrate. nih.gov
In contrast, other analogs such as ethyl 6-phenylchroman-2-carboxylate did not affect serum cholesterol but did cause a slight increase in alpha-lipoprotein cholesterol. nih.gov These studies highlight that the substitution on the chroman ring is a critical determinant of the compound's effect on lipid profiles. The research suggests that chlorinated chroman-2-carboxylic acid derivatives are a promising class of compounds for managing hyperlipidemia. nih.govacs.org
| Compound | Effect on Serum Cholesterol | Effect on Alpha-Lipoprotein Cholesterol | Reference |
|---|---|---|---|
| Clofibrate | Reduced | Reduced | nih.gov |
| Ethyl 6-chlorochroman-2-carboxylate | Reduced | Reduced | nih.gov |
| Ethyl 6-phenylchroman-2-carboxylate | No effect | Slightly elevated | nih.gov |
| Ethyl 6-cyclohexylchroman-2-carboxylate | Not specified | Not specified | nih.gov |
Structure-Activity Relationship (SAR) Analysis in this compound Systems
Impact of Substituent Patterns on Biological Potency and Selectivity
The biological activity of chroman-based compounds is highly sensitive to the pattern of substitution on the core scaffold. Structure-Activity Relationship (SAR) analyses have revealed several key principles governing their potency and selectivity.
For antibacterial 4-chromanones, SAR analysis identified that a hydrophobic substituent at the 2-position and the presence of hydroxyl groups at the 5- and 7-positions enhanced antibacterial activity. acs.org In a different series of anti-inflammatory chroman derivatives, it was found that for amidochromans, the chain length of the amide moiety and any branching of the side chain had significant effects on their inhibitory activities. rsc.org
In the case of 8-hydroxyquinoline (B1678124) derivatives, which are structurally analogous, substitution at position 5 with electron-withdrawing groups like chlorine was found to improve anticancer activity. nih.gov This suggests that the placement of electron-withdrawing substituents on the aromatic ring of such heterocyclic systems is a key strategy for enhancing biological potency. For chromone (B188151) derivatives acting as inhibitors of the breast cancer resistance protein ABCG2, studies found that a 4-bromobenzyloxy substituent at position 5 was important for activity. nih.gov These examples collectively demonstrate that modifications to various positions on the chroman and related heterocyclic rings can profoundly alter the resulting pharmacological profile.
Role of Halogenation (e.g., Chlorine Atom) in Pharmacological Profiles
The introduction of a chlorine atom into a drug candidate's structure is a common and often highly effective strategy in medicinal chemistry, sometimes referred to as the "magic chloro effect". nih.govchemrxiv.org The substitution of a hydrogen atom with chlorine can lead to remarkable improvements in biological potency and can favorably alter pharmacokinetic properties. nih.gov
The positive influence of a chlorine substituent can be attributed to several factors:
Increased Lipophilicity : The chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. researchgate.net
Electronic Effects : As an electron-withdrawing group, chlorine alters the electronic distribution of the aromatic ring. This modification can be a critical requirement for activity, often facilitating stronger dipole-dipole interactions between the drug molecule and its binding site on a target protein. nih.gov Studies on related compounds have shown that replacing the chlorine atom with a hydrogen atom often leads to a significant decrease in biological activity. nih.gov
Conformational Control : The steric bulk of the chlorine atom can influence the molecule's preferred conformation, potentially locking it into a shape that is more favorable for binding to its target.
In essence, the chlorine atom is not merely a passive substituent but an active contributor to the pharmacological profile, influencing the molecule's size, shape, electronic properties, and metabolic stability. researchgate.neteurochlor.org
Computational and Theoretical Investigations of 8 Chlorochroman
Quantum Chemical Calculations and Molecular Modeling Applications
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 8-chlorochroman. These methods allow for the detailed modeling of its electronic and structural characteristics.
The electronic structure of a molecule dictates its reactivity and physical properties. In this compound, the chroman core consists of a benzene (B151609) ring fused to a dihydropyran ring. The aromatic portion contributes a delocalized π-electron system, while the dihydropyran ring features sp³-hybridized carbons and an ether oxygen. The introduction of a chlorine atom at the 8-position significantly influences this electronic landscape.
Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In the case of this compound, the chlorine atom attached to the benzene ring pulls electron density from the aromatic system. DFT calculations on related chromone (B188151) derivatives have been used to analyze molecular geometries, electronic properties, and electrostatic potentials. d-nb.inforesearchgate.net These studies show that substituents dramatically alter the electron distribution across the molecule.
Table 1: Calculated Dipole Moments of Related Aromatic Compounds (Note: This table provides context using related molecules, as specific DFT data for this compound is not published.)
| Compound | Computational Method | Calculated Dipole Moment (Debye) |
|---|---|---|
| Benzene | DFT/B3LYP | 0.00 |
| Chlorobenzene | DFT/B3LYP | 1.73 |
The chroman ring system is not planar. The saturated dihydropyran ring introduces conformational flexibility. Computational modeling is essential for exploring the conformational landscape, identifying stable conformers, and determining the energy barriers between them. researchgate.net
The dihydropyran ring in chroman derivatives typically adopts a half-chair or sofa conformation to minimize torsional and angular strain. researchgate.net In the half-chair conformation, four atoms of the ring are coplanar, while the other two are positioned above and below this plane. In the sofa conformation, five atoms are coplanar. These conformers can interconvert through a process of ring-flipping.
DFT calculations on various chroman derivatives have been employed to determine the relative stabilities of these conformers. nih.gov For the parent chroman molecule, calculations show that the half-chair conformers are the most stable, with a defined energy barrier for their interconversion. The chlorine atom at the C-8 position is attached to the planar aromatic ring and is not expected to introduce significant direct steric hindrance to the dihydropyran ring. However, its electronic influence could subtly affect the conformational preferences and the energy barrier of the ring flip. A comprehensive conformational analysis using DFT would map the potential energy surface and identify the global minimum energy structure.
Table 2: Calculated Relative Energies for Parent Chroman Conformers (Note: This table illustrates the concept with data for the unsubstituted chroman ring, as specific data for this compound is not published.)
| Conformer | Computational Method | Relative Energy (kcal/mol) |
|---|---|---|
| Half-Chair 1 | DFT/B3LYP | 0.00 |
| Half-Chair 2 | DFT/B3LYP | 0.00 |
| Boat | DFT/B3LYP | ~5-6 |
Electronic Structure Analysis and Molecular Dipole Moments
Mechanistic Insights through Advanced Computational Approaches
Advanced computational methods are pivotal for understanding how this compound participates in chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Computational chemistry can map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. acs.org A transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility of a reaction pathway.
For instance, the synthesis of chroman derivatives can occur via an ionic Diels-Alder reaction. researchgate.net DFT calculations have been used to explore whether such reactions proceed through a concerted (one-step) or a stepwise mechanism. researchgate.net By calculating the energies of the transition states for both potential pathways, researchers can determine the most likely route. For a reaction involving phenyl(pyridin-2-ylmethylene)oxonium and styrene (B11656) derivatives to form chromans, DFT calculations were essential to evaluate the energy differences between concerted and stepwise mechanisms. researchgate.net These studies provide a framework for understanding reactions that could produce this compound. The 8-chloro substituent would influence the electron density of the diene or dienophile component in such a synthesis, thereby affecting the activation energy and regioselectivity of the reaction.
Table 3: Example of Calculated Activation Energies for a Chroman-forming Reaction (Note: Data is for the ionic Diels-Alder reaction between phenyl(pyridin-2-ylmethylene)oxonium and styrene, illustrating the application of DFT.)
| Reaction Pathway | Computational Method | Calculated Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Concerted (ortho) | DFT/B3LYP | 35.4 |
Every chemical reaction is governed by the principles of thermodynamics (which product is more stable) and kinetics (which product forms faster). whsunresearch.group Computational chemistry provides quantitative values for these considerations.
Thermodynamics: The relative stability of reactants and products is determined by the change in Gibbs Free Energy (ΔG). A negative ΔG indicates a spontaneous reaction. Calculations can predict the ΔG, enthalpy (ΔH), and entropy (ΔS) for a reaction, allowing for the identification of the thermodynamic product —the most stable species that will be favored at equilibrium. researchgate.netnumberanalytics.com
Kinetics: The rate of a reaction is determined by its activation energy (Ea or ΔG‡), which is the energy of the transition state relative to the reactants. A lower activation energy leads to a faster reaction. The product that forms via the lowest energy transition state is known as the kinetic product . frontiersin.orgqucosa.de
Computational studies on the synthesis of chroman-4-ones, for example, have used DFT to compare different reaction pathways, such as an SNAr mechanism. mdpi.com By calculating the activation barriers and the stability of intermediates, the most feasible synthetic route can be predicted, saving significant experimental effort. mdpi.com These principles are directly applicable to reactions involving this compound.
Many chroman derivatives, particularly those with hydroxyl groups (chromanols), are investigated for their antioxidant properties. researchgate.netresearchgate.net Antioxidants can neutralize harmful free radicals through several mechanisms, and computational studies are key to understanding the preferred pathway. acs.orgmdpi.com The two most common mechanisms for phenolic antioxidants are:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical. The feasibility of this pathway is primarily assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a more easily donated hydrogen atom and higher antioxidant activity via HAT.
Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process. First, the antioxidant is deprotonated (loses H+), and then the resulting anion donates an electron to the radical. This mechanism is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).
Table 4: Key Parameters for Evaluating Antioxidant Mechanisms of Phenolic Compounds (Note: This table presents conceptual data for phenolic compounds to illustrate the computational approach to antioxidant activity.)
| Mechanism | Key Thermodynamic Parameter | Favorable Condition for High Activity |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Low BDE value |
| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) | Low PA value |
Thermodynamic and Kinetic Considerations of Chemical Reactions
In Silico Screening and Rational Drug Design for this compound Analogues
The advancement of computational chemistry has provided powerful tools for the rational design and discovery of new therapeutic agents. vbspu.ac.innih.govdrugdesign.org In the context of this compound and its derivatives, in silico methods are instrumental in identifying potential biological targets, predicting binding affinities, and understanding the molecular interactions that govern their activity. These computational approaches accelerate the drug discovery process, reduce costs, and allow for the exploration of vast chemical spaces to identify promising lead compounds. researchgate.netnih.gov
Virtual Screening for Biological Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nvidia.commdpi.com This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential biological target is known, SBVS, primarily through molecular docking, can be employed. nvidia.comresearchgate.net This method simulates the binding of this compound analogues into the active site of a target protein to predict the most favorable binding orientation and affinity. researchgate.net For instance, derivatives of the related 6-chlorochroman-4-one (B184904) have been investigated using molecular docking to understand their interactions with specific enzymes. lookchem.com This approach allows for the rapid evaluation of thousands to millions of compounds in silico, prioritizing the most promising candidates for experimental validation. researchgate.netnvidia.com
Ligand-Based Virtual Screening (LBVS): In cases where the 3D structure of the target is unknown, LBVS methods are utilized. mdpi.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. mdpi.com By analyzing a set of known active ligands for a particular target, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.gov This pharmacophore can then be used as a query to screen databases for novel this compound analogues that possess these key features. vbspu.ac.in
The process of virtual screening involves several key steps, including the preparation of compound libraries, definition of the target binding site, docking calculations, and scoring of the results to rank the compounds. researchgate.net Subsequent experimental validation of the top-ranked "hits" is crucial to confirm their biological activity. nvidia.com
Table 1: Key Methodologies in Virtual Screening
| Methodology | Description | Requirement | Application Example |
| Structure-Based Virtual Screening (SBVS) | Predicts binding of ligands to a known 3D target structure. nvidia.com | 3D structure of the biological target (from X-ray crystallography, NMR, or homology modeling). nvidia.com | Docking of chroman derivatives into an enzyme active site. lookchem.com |
| Ligand-Based Virtual Screening (LBVS) | Identifies novel molecules based on the properties of known active ligands. mdpi.com | A set of molecules with known activity against a target. mdpi.com | Developing a pharmacophore model from active chromone derivatives to find new potential inhibitors. nih.gov |
| High-Throughput Virtual Screening (HTVS) | The application of virtual screening techniques to very large compound libraries. nih.gov | Large computational resources and efficient algorithms. researchgate.net | Screening millions of compounds to identify novel scaffolds with potential therapeutic activity. researchgate.net |
Prediction of Binding Affinities and Molecular Interactions
A critical aspect of computational drug design is the accurate prediction of the binding affinity between a ligand, such as an this compound analogue, and its biological target. nih.gov This affinity is a measure of the strength of the interaction and is a key determinant of a compound's potency. diva-portal.org Computational methods provide valuable insights into the binding energy and the specific molecular interactions that stabilize the ligand-protein complex. nih.gov
Scoring functions are computational algorithms used to estimate the binding affinity. nih.gov These functions calculate a score that represents the predicted binding free energy, with more negative scores typically indicating stronger binding. frontiersin.org These calculations consider various factors, including:
Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov
Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment, contributing significantly to binding. nih.gov
Electrostatic Interactions: The attractive or repulsive forces between charged or polar groups on the ligand and the protein. nih.gov
Van der Waals Forces: Weak, short-range interactions that occur between all atoms. nih.gov
For example, molecular docking studies on various heterocyclic compounds, including derivatives of chromone, have elucidated the importance of specific hydrogen bonds and hydrophobic interactions in their binding to target enzymes. malariaworld.org In some cases, the binding energies of ligands have been calculated to be in the range of -9.4 to -10.3 Kcal/mol, indicating strong affinity. nih.gov
Furthermore, the analysis of supramolecular interactions, such as π-π stacking and C-H···π interactions, can provide a deeper understanding of the forces driving molecular recognition and crystal packing, which can influence a compound's solid-state properties. rsc.orgmdpi.com
Table 2: Predicted Binding Affinities and Interactions for Representative Ligands (Hypothetical)
This table provides a hypothetical example of how predicted binding affinities and key interactions for this compound analogues could be presented.
| Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Analogue A | Kinase 1 | -9.8 | Hydrogen bond with ASP145, π-π stacking with PHE80 |
| Analogue B | Protease 1 | -8.5 | Hydrophobic interactions with LEU25, VAL52 |
| Analogue C | Kinase 1 | -7.2 | Hydrogen bond with GLU98 |
| Analogue D | GPCR 1 | -10.1 | Salt bridge with LYS312, Hydrogen bond with TYR115 |
Homology Modeling and Ligand-Protein Docking Studies
When the experimental 3D structure of a target protein is unavailable, homology modeling (or comparative modeling) provides a powerful alternative. microbenotes.com This technique constructs a theoretical model of the target protein's structure based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). microbenotes.comdavuniversity.org The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. numberanalytics.com
The process of homology modeling involves several key steps: davuniversity.orgnih.gov
Template Recognition and Selection: Identifying suitable template structures with the highest sequence similarity to the target protein from databases like the Protein Data Bank (PDB). davuniversity.org
Sequence Alignment: Aligning the target sequence with the template sequence to establish correspondences between residues. microbenotes.com
Model Building: Constructing the 3D model of the target protein based on the alignment with the template structure. numberanalytics.com
Model Refinement and Validation: Optimizing the model's geometry and evaluating its quality using various computational tools. numberanalytics.com
Once a reliable homology model of the target protein is generated, ligand-protein docking studies can be performed. nih.gov Molecular docking simulates the interaction between a ligand, such as an this compound analogue, and the protein model to predict its binding mode and affinity. researchgate.net This allows researchers to visualize how the ligand fits into the binding site and identify key amino acid residues involved in the interaction. mdpi.com
For example, docking studies have been successfully used to predict the binding modes of various small molecules, including chromone derivatives, into the ATP binding site of kinases. researchgate.net These studies can guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that enhance favorable interactions or disrupt unfavorable ones. europeanpharmaceuticalreview.com The stability of the predicted protein-ligand complexes can be further assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the system over time. malariaworld.org
Advanced Spectroscopic and Analytical Characterization of 8 Chlorochroman
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the characterization of 8-chlorochroman.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. For this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the protons in the chroman ring system.
A study on a related compound, methyl 5-acetamido-6-chlorochroman-8-carboxylate, provides insight into the expected regions for these signals. tandfonline.com In this derivative, the protons on the chroman moiety appear at specific chemical shifts: the two protons at position 4 of the chroman ring (adjacent to the oxygen) resonate as a triplet at approximately 4.15 ppm, the two protons at position 3 show up as a multiplet around 1.83-1.90 ppm, and the two protons at position 2 (adjacent to the aromatic ring) appear as a triplet at about 2.58 ppm. tandfonline.com The aromatic proton at position 7 shows as a singlet at 7.55 ppm. tandfonline.com While these values are for a substituted derivative, they indicate the general regions where the corresponding protons of unsubstituted this compound would be expected to resonate. The exact chemical shifts for this compound itself would be influenced by the electronic effects of the chlorine atom at position 8.
Table 1: Representative ¹H NMR Data for a Substituted Chlorochroman Derivative
| Protons | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H-4 | 4.15 | t |
| H-2 | 2.58 | t |
| H-3 | 1.83-1.90 | m |
| H-7 | 7.55 | s |
Data derived from methyl 5-acetamido-6-chlorochroman-8-carboxylate in DMSO-d₆. tandfonline.com
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, offering direct information about the carbon framework.
In the analysis of methyl 5-acetamido-6-chlorochroman-8-carboxylate, the carbon signals of the chroman structure were identified. tandfonline.com The carbon attached to the oxygen (C-4) resonates at approximately 66.4 ppm. tandfonline.com The methylene (B1212753) carbons at positions 2 and 3 appear at 22.1 ppm and 20.7 ppm, respectively. tandfonline.com The aromatic carbons have signals in the range of 119.1 to 153.4 ppm, with the carbon bearing the chlorine atom (C-6 in this derivative) and the other substituted carbons showing distinct shifts. tandfonline.com For this compound, the carbon directly bonded to the chlorine atom (C-8) would exhibit a characteristic chemical shift due to the halogen's electronegativity and heavy atom effect.
Table 2: Representative ¹³C NMR Data for a Substituted Chlorochroman Derivative
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| C-4 | 66.4 |
| C-2 | 22.1 |
| C-3 | 20.7 |
| Aromatic Carbons | 119.1 - 153.4 |
Data derived from methyl 5-acetamido-6-chlorochroman-8-carboxylate in DMSO-d₆. tandfonline.com
Proton Nuclear Magnetic Resonance (1H NMR) Applications
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups and provide a unique "molecular fingerprint" of a compound based on its molecular vibrations.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is characteristic of the molecule's functional groups. The FTIR spectrum of a chlorochroman derivative reveals key absorption bands. For instance, methyl 5-acetamido-6-chlorochroman-8-carboxylate shows characteristic peaks at 2953 cm⁻¹ (C-H stretching), 1728 cm⁻¹ (C=O stretching of the ester), 1657 cm⁻¹ (amide C=O stretching), and various bands in the 1600-1400 cm⁻¹ region corresponding to aromatic C=C stretching. tandfonline.com The C-O ether stretch is observed around 1248 cm⁻¹ and 1101 cm⁻¹, and a band corresponding to the C-Cl bond is expected in the lower frequency region, typically around 784-720 cm⁻¹. tandfonline.com
An IR spectrum for the related 8-chloro-2H-chromen-2-one shows a C-O stretching band at 1093.94 cm⁻¹ and a C-Cl stretching band at 615.29 cm⁻¹. asianpubs.org These values provide a reference for the vibrational frequencies expected for the ether and chloro-aromatic functionalities in this compound.
Fourier Transform Infrared (FTIR) Spectroscopy Investigations
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact (EI), forming a molecular ion (M⁺). msu.edu The mass of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₉H₉ClO), the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks, one at M⁺ and another at [M+2]⁺, with a relative intensity ratio of about 3:1. msu.edu
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint of the molecule's structure. gatech.edu In the case of a substituted chlorochroman like methyl 5-acetamido-6-chlorochroman-8-carboxylate, the mass spectrum showed the protonated molecular ion [M+H]⁺ at m/z 284.2 and the corresponding isotope peak at m/z 286.2, confirming the presence of one chlorine atom. tandfonline.com The fragmentation of this compound would likely involve the loss of the chlorine atom, cleavage of the heterocyclic ring, and other characteristic fragmentations of the chroman skeleton.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for purity assessment and quantification. The versatility of HPLC allows for various method configurations depending on the specific analytical goal.
For routine purity analysis, a reversed-phase HPLC method is commonly employed. This involves a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity of this compound can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. uhplcs.comresearchgate.net Commercial specifications for 8-Chloro-4-chromanone, a closely related derivative, often cite a purity of 98% or greater as determined by HPLC. capotchem.cn
In cases where enantiomeric purity is a concern, such as in the development of chiral compounds, specialized chiral stationary phase (CSP) HPLC methods are necessary. doi.org For instance, the enantiomeric excess of scalemic materials related to This compound-4-one (B1590266) has been determined using a Chiracel® OZ-H column with 2-propanol as part of the mobile phase. doi.org The choice of the chiral stationary phase is critical and is selected based on its ability to form transient diastereomeric complexes with the enantiomers, leading to their separation. nih.gov
The selection of the detector is also a crucial aspect of the HPLC method. A UV/Vis spectrophotometer is commonly used, with the detection wavelength set to a value where this compound exhibits strong absorbance to ensure high sensitivity. uhplcs.comnih.gov
Table 1: Illustrative HPLC Parameters for Chroman Derivative Analysis
| Parameter | Setting |
|---|---|
| Column | YMC Pack ODS AM (250x4.6mm, 5 µm) nih.gov |
| Mobile Phase | Mixture of buffer (0.5 ml trifluoroacetic acid in 1000 ml water, pH 2.1) and acetonitrile (B52724) (55:45) nih.gov |
| Flow Rate | 1.25 ml/min nih.gov |
| Column Temperature | 30°C nih.gov |
| Detector | UV/Vis at 290 nm nih.gov |
| Injection Volume | 10 µl nih.gov |
Note: These parameters are illustrative and based on a method for a fluoroquinolone derivative, highlighting a typical setup that could be adapted for this compound analysis.
The data obtained from HPLC analysis, including retention times and peak areas, are used to assess the purity of the compound. For purity assays, a normalization procedure can be used where the percentage of the main peak area is calculated relative to the total peak area. researchgate.net Alternatively, an external standard method can be used for more accurate quantification. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ruppweb.orgnih.gov This method has been instrumental in elucidating the structures of numerous chroman and chromanone derivatives, providing invaluable insights into their molecular geometry, conformation, and intermolecular interactions. sciencepublishinggroup.comiucr.orgresearchgate.netresearchgate.net
The process begins with the growth of a high-quality single crystal of the compound of interest, in this case, this compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities. ruppweb.org By analyzing the positions and intensities of these diffracted spots, crystallographers can reconstruct the electron density map of the molecule and, from that, build a detailed atomic model. ruppweb.org
For chroman derivatives, X-ray crystallography reveals critical structural features. For example, in the crystal structures of various chromanone derivatives, the pyran ring typically adopts a slightly distorted envelope or half-chair conformation. iucr.orgresearchgate.netresearchgate.net The technique also provides precise measurements of bond lengths, bond angles, and torsion angles, which are in good agreement with theoretical values obtained from quantum chemical calculations, such as those using density functional theory (DFT). sciencepublishinggroup.com
Furthermore, X-ray crystallography illuminates the nature of intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds and π–π stacking interactions. iucr.orgresearchgate.net For instance, in the crystal structure of (E)-3-(4-hydroxybenzylidene)chroman-4-one, intermolecular C—H⋯O and O—H⋯O hydrogen bonds create layers within the crystal lattice, which are further consolidated by π–π interactions. iucr.orgresearchgate.net While a specific crystal structure for this compound is not detailed in the provided search results, the analysis of related compounds provides a strong framework for what to expect. A study on 2-oxo-2H-chromen-3-yl acetate (B1210297) revealed an orthorhombic crystal system with the Pbca space group. sciencepublishinggroup.com
Table 2: Representative Crystallographic Data for a Chromen Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-oxo-2H-chromen-3-yl acetate | sciencepublishinggroup.com |
| Crystal System | Orthorhombic | sciencepublishinggroup.com |
| Space Group | Pbca | sciencepublishinggroup.com |
| a (Å) | 14.6770 (1) | sciencepublishinggroup.com |
| b (Å) | 7.1079 (1) | sciencepublishinggroup.com |
| c (Å) | 17.6767 (2) | sciencepublishinggroup.com |
| α, β, γ (°) | 90 | sciencepublishinggroup.com |
| Z | 8 | sciencepublishinggroup.com |
Note: This data is for a related chromen derivative and serves as an example of the type of information obtained from an X-ray crystallographic study.
Application of Advanced Non-Linear Spectral Decomposition and Regression Methods in Spectroscopic Analysis
The spectroscopic analysis of compounds like this compound can be significantly enhanced by the application of advanced computational and statistical methods. These techniques are particularly useful for extracting meaningful information from complex spectral data and for building predictive models.
Non-linear spectral decomposition methods, such as t-Stochastic Neighbor Embedding (t-SNE), can be employed to visualize and cluster high-dimensional spectral data. mdpi.comnih.gov This can reveal underlying patterns and relationships between different samples or experimental conditions that may not be apparent from simple visual inspection of the spectra. mdpi.com
In the context of quantitative analysis, regression methods are used to build calibration models that relate spectral data to the concentration or other properties of the analyte. numberanalytics.commdpi.com While linear regression models like Principal Component Regression (PCR) and Partial Least Squares Regression (PLSR) are commonly used, non-linear regression methods can offer superior performance when the relationship between the spectra and the property of interest is not linear. mdpi.comarxiv.org
Examples of advanced non-linear regression methods include:
Support Vector Machines (SVM): A powerful classification and regression technique that can model complex non-linear relationships. nih.govuic.edu
Neural Networks (NN): These models, inspired by the structure of the brain, are capable of learning highly complex patterns in data. uic.edu
Extreme Gradient Boosting (XGBR): An ensemble learning method that combines the predictions of multiple weak models to produce a robust and accurate final prediction. nih.gov
These advanced methods can be applied to various types of spectroscopic data from this compound, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, in a study on the effects of radiation on cells, non-linear classification and regression approaches were found to accurately segregate spectra based on the type of irradiation. mdpi.comnih.gov A spectroscopic decomposition algorithm has also been used to accommodate the non-linear behavior of sample concentrations in photoacoustic imaging. spiedigitallibrary.org
The application of these methods can lead to more accurate and robust analytical procedures for this compound, facilitating a deeper understanding of its chemical properties and behavior.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-Chloro-4-chromanone |
| 2-oxo-2H-chromen-3-yl acetate |
| (E)-3-(4-hydroxybenzylidene)chroman-4-one |
| 2-propanol |
| trifluoroacetic acid |
Future Directions and Emerging Research Avenues for 8 Chlorochroman
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of chroman derivatives, including 8-Chlorochroman, has traditionally involved multi-step processes that can be time-consuming and difficult to scale up. iitb.ac.in Current research is focused on developing more straightforward, one-pot synthesis methods that are both faster and more efficient. iitb.ac.in A significant advancement is the use of Lewis/Brønsted acids like Bi(OTf)3 and Cu(OTf)2 as catalysts. These catalysts improve the specificity and efficiency of the reaction, leading to higher yields and purer products, which is crucial for industrial applications. iitb.ac.in
Another area of development is the use of visible-light-induced cascade radical cyclization. researchgate.net This photocatalytic approach is considered a green and powerful strategy for synthesizing chroman scaffolds and their derivatives. researchgate.net It often operates under mild, non-toxic conditions, which is a significant advantage over traditional methods that may require harsh reagents. rsc.org
Furthermore, research into enantiomerically pure synthesis is of high importance. For instance, a biocatalytic method using the whole-cell biocatalyst Lactobacillus paracasei BD101 has been developed for the asymmetric reduction of 6-chlorochroman-4-one (B184904) to (S)-6-chlorochroman-4-ol with high enantiomeric excess. sci-hub.se This method is environmentally friendly and has the potential for gram-scale production, meeting the demand for chiral precursors in drug synthesis. sci-hub.se
Table 1: Comparison of Synthetic Methodologies for Chroman Derivatives
| Methodology | Key Features | Advantages |
|---|---|---|
| One-Pot Synthesis | Streamlined process combining multiple reaction steps. iitb.ac.in | Reduced synthesis time and complexity, quicker production. iitb.ac.in |
| Lewis/Brønsted Acid Catalysis | Utilizes catalysts like Bi(OTf)3 and Cu(OTf)2. iitb.ac.in | Higher yields, purer products, improved reaction specificity. iitb.ac.in |
| Visible-Light Photocatalysis | Employs visible light to initiate reactions. researchgate.netrsc.org | Green and powerful, operates under mild conditions. researchgate.net |
| Biocatalysis | Uses whole-cell biocatalysts like Lactobacillus paracasei. sci-hub.se | High enantioselectivity, environmentally friendly, scalable. sci-hub.se |
Exploration of New Pharmacological Targets and Therapeutic Indications
The chroman structure is a versatile scaffold found in numerous compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. rjptonline.orgresearchgate.net The incorporation of the chroman nucleus is a significant strategy in drug discovery, as it can improve the pharmacokinetic properties of lead molecules. ijpsr.com
Recent research has identified new potential therapeutic targets for chroman derivatives. For example, some derivatives have been investigated as inhibitors of SIRT2, an enzyme implicated in aging-related diseases like neurodegenerative disorders. researchgate.net Specifically, 6,8-disubstituted-2-pentylchroman-4-ones have shown promise as potent and selective SIRT2 inhibitors. researchgate.net
Another emerging area is the development of chroman derivatives as antagonists for the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy. nih.gov A novel class of chroman-like small-molecule PD-L1 inhibitors has been reported, with one compound, (R)-C27, showing superior activity in inhibiting the PD-1/PD-L1 interaction, making it a promising lead for further development. nih.gov
Additionally, 4H-chromen-4-one derivatives have been identified as a new class of inhibitors for Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs), which are potential targets for treating diabetic retinopathy. nih.gov
Table 2: Potential Pharmacological Targets and Indications for Chroman Derivatives
| Pharmacological Target | Therapeutic Indication | Example Derivative Class |
|---|---|---|
| SIRT2 | Neurodegenerative diseases researchgate.net | 6,8-disubstituted-2-pentylchroman-4-ones researchgate.net |
| PD-L1 | Cancer (Immunotherapy) nih.gov | Chroman-like small-molecule inhibitors nih.gov |
| ROCKs | Diabetic Retinopathy nih.gov | 4H-chromen-4-one derivatives nih.gov |
| p300/CBP | Cancer bohrium.com | Spirocyclic chroman derivatives bohrium.com |
| TRPM8 | Pain, Inflammation rjptonline.org | Chromene derivatives rjptonline.org |
Integration of Artificial Intelligence and Machine Learning in Chroman Scaffold Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification of new drug candidates and optimizing their properties. nih.gov These technologies are particularly well-suited for the exploration of vast chemical spaces associated with scaffolds like chroman. nih.govmdpi.com
AI algorithms can be trained to predict the biological activities, pharmacokinetic properties, and toxicity profiles of molecules, significantly reducing the time and cost of early-stage drug development. nih.govscielo.br For chroman-based drug discovery, AI can be used to:
Identify Novel Targets: Analyze complex biological data to find new proteins or pathways that can be modulated by chroman derivatives. nih.gov
Virtual Screening: Screen large libraries of virtual chroman compounds to identify those with the highest predicted activity against a specific target. mdpi.comscielo.br
De Novo Design: Generate novel chroman-based structures with desired therapeutic attributes. mdpi.com
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to understand how modifications to the chroman scaffold affect its biological activity. mdpi.com
An example of this integration is the use of generative biology, where AI models like Chroma can be used to design new proteins with high specificity. youtube.com While currently focused on proteins, similar principles can be applied to small molecules, including those with a chroman scaffold, to design drug candidates with precise therapeutic effects. youtube.com
Table 3: Applications of AI/ML in Chroman Scaffold Drug Discovery
| Application | Description | Potential Impact |
|---|---|---|
| Target Identification | Analyzing multi-omics data to find novel biological targets. nih.gov | Expands the therapeutic potential of the chroman scaffold. |
| Virtual Screening | Computationally screening large compound libraries. scielo.br | Accelerates the discovery of hit compounds. researchgate.net |
| De Novo Drug Design | Generating new molecules with optimized properties. mdpi.com | Creates novel drug candidates with improved efficacy and safety. |
| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Reduces late-stage failures in drug development. |
Scalable Green and Sustainable Chemical Processes for Industrial Implementation
The pharmaceutical industry is increasingly focusing on green and sustainable manufacturing processes to reduce its environmental impact. wisdomgale.com This includes the use of safer solvents, renewable feedstocks, and more energy-efficient reaction conditions. researchgate.netwisdomgale.com
For the synthesis of chromans, several green chemistry approaches are being explored:
Use of Greener Solvents: Water is being investigated as a reaction medium, which can enhance the rate of certain organic reactions and is environmentally benign. researchgate.netacs.org
Catalyst-Free and Solvent-Free Reactions: Methods like mechanochemistry, which involves the trituration of reactants in a ball mill, can provide high yields of chromene derivatives without the need for harmful solvents. researchgate.net
Biocatalysis: As mentioned earlier, the use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally friendly route to chiral chroman derivatives. sci-hub.se These processes often operate under mild conditions and can be scaled up for industrial production. sci-hub.se
Continuous Flow Synthesis: The use of microreactors in continuous flow systems allows for high heat and mass transfer, leading to more efficient and safer reactions that can be easily scaled up.
Photocatalysis: Visible-light-driven reactions represent a sustainable approach as they utilize an abundant and renewable energy source. oaepublish.com
These green and sustainable methods not only reduce the environmental footprint of chroman synthesis but can also lead to more cost-effective and safer manufacturing processes, making chroman-based pharmaceuticals more accessible. wisdomgale.comgoogle.com
Table 4: Green Chemistry Approaches for Chroman Synthesis
| Approach | Principle | Advantages for Industrial Scale |
|---|---|---|
| Aqueous Media Reactions | Using water as a solvent. acs.org | Environmentally friendly, can enhance reaction rates. researchgate.net |
| Mechanochemistry | Solvent-free reactions in a ball mill. researchgate.net | Reduced waste, high efficiency. researchgate.net |
| Biocatalysis | Use of enzymes or whole cells. sci-hub.se | High selectivity, mild conditions, renewable catalysts. sci-hub.se |
| Continuous Flow Synthesis | Reactions in microreactors. | Improved safety, scalability, and efficiency. |
| Photocatalysis | Using visible light as an energy source. oaepublish.com | Sustainable, utilizes renewable energy. oaepublish.com |
Compound List
| Compound Name |
|---|
| This compound |
| Bi(OTf)3 |
| Cu(OTf)2 |
| (S)-6-chlorochroman-4-ol |
| 6-chlorochroman-4-one |
| 6,8-disubstituted-2-pentylchroman-4-ones |
| (R)-C27 |
Q & A
Q. How can researchers confirm the structural identification of 8-Chlorochroman in synthetic samples?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) to validate the molecular structure. Cross-reference spectral data with established databases (e.g., PubChem, SciFinder) and published syntheses of chroman derivatives. For purity assessment, employ HPLC with a UV-Vis detector and compare retention times against a reference standard .
Q. What experimental parameters are critical for optimizing the synthesis of this compound?
- Methodological Answer : Key parameters include reaction temperature (e.g., 80–100°C for chlorination), solvent polarity (e.g., dichloromethane or DMF for solubility), and stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅). Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst loading (e.g., FeCl₃) to minimize side products. Include kinetic studies to identify rate-limiting steps .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (Q1A) using controlled humidity (40–75% RH), temperature (25°C, 40°C), and light exposure. Analyze degradation products via LC-MS and quantify stability using validated UV-spectrophotometric methods. Include a negative control (e.g., inert atmosphere) to isolate oxidative degradation pathways .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Perform a systematic review of existing studies (e.g., kinase inhibition assays, cytotoxicity profiles) to identify variables such as cell line specificity, assay conditions (e.g., IC₅₀ values under hypoxia vs. normoxia), and metabolite interference. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and conduct dose-response experiments with standardized protocols .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with receptors like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. Validate predictions via molecular dynamics simulations (e.g., GROMACS) to assess conformational stability. Cross-reference results with in vitro binding assays (e.g., SPR or ITC) to reconcile discrepancies .《七十亿赞开始写论文》01:22

Q. How can researchers design a mixed-methods study to explore this compound’s mechanism of action?
- Methodological Answer : Combine quantitative proteomics (e.g., SILAC or TMT labeling) with qualitative transcriptomic analysis (RNA-seq) to identify pathways affected by the compound. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment and validate findings via CRISPR-Cas9 knockout models. Triangulate data using Bayesian statistical frameworks to address uncertainty .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/ED₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, employ nonparametric methods (e.g., Kruskal-Wallis). Include power analysis to justify sample sizes and mitigate Type II errors .
Q. How should researchers address variability in chromatographic purity assessments of this compound?
- Methodological Answer : Implement a quality-by-design (QbD) approach, optimizing column chemistry (C18 vs. HILIC), mobile phase pH, and gradient elution. Validate methods per ICH Q2(R1) guidelines, including precision (RSD < 2%), accuracy (spiked recovery 98–102%), and robustness. Use principal component analysis (PCA) to identify outlier batches .
Literature and Ethical Considerations
Q. What strategies ensure comprehensive literature reviews on this compound’s pharmacological potential?
- Methodological Answer : Use Boolean operators in academic databases (PubMed, Scopus) to combine terms like "this compound AND (kinase inhibitor OR metabolic stability)". Screen references from review articles and patents (e.g., USPTO, Espacenet). Employ citation-tracking tools (e.g., Web of Science) and prioritize studies with transparent methodology (e.g., detailed SI) .
Q. How can researchers ethically justify in vivo studies involving this compound?
- Methodological Answer : Align protocols with ARRIVE 2.0 guidelines, emphasizing 3R principles (Replacement, Reduction, Refinement). Conduct a harm-benefit analysis with institutional animal ethics committees, providing evidence from in silico and ex vivo models. Include negative controls and humane endpoints to minimize distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

